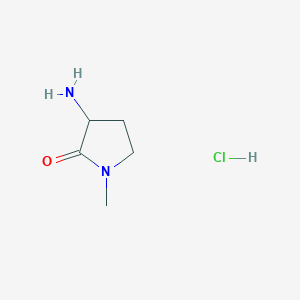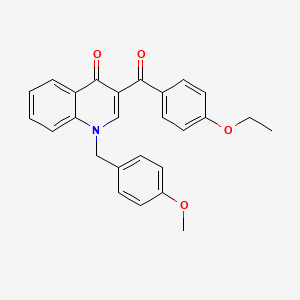
3-(4-ethoxybenzoyl)-1-(4-methoxybenzyl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-ethoxybenzoyl)-1-(4-methoxybenzyl)quinolin-4(1H)-one, also known as EMBQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. EMBQ belongs to the class of quinolone derivatives, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 3-(4-ethoxybenzoyl)-1-(4-methoxybenzyl)quinolin-4(1H)-one is not fully understood. However, studies suggest that it exerts its biological activity through the inhibition of DNA synthesis and cell proliferation. 3-(4-ethoxybenzoyl)-1-(4-methoxybenzyl)quinolin-4(1H)-one has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-(4-ethoxybenzoyl)-1-(4-methoxybenzyl)quinolin-4(1H)-one has been shown to induce significant biochemical and physiological effects. It has been reported to decrease the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the expression of anti-inflammatory cytokines, such as IL-10. 3-(4-ethoxybenzoyl)-1-(4-methoxybenzyl)quinolin-4(1H)-one has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Advantages and Limitations for Lab Experiments
3-(4-ethoxybenzoyl)-1-(4-methoxybenzyl)quinolin-4(1H)-one has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high purity. However, 3-(4-ethoxybenzoyl)-1-(4-methoxybenzyl)quinolin-4(1H)-one has some limitations, such as its low solubility in water, which can make it challenging to work with in certain experimental setups.
Future Directions
There are several future directions for the research on 3-(4-ethoxybenzoyl)-1-(4-methoxybenzyl)quinolin-4(1H)-one. One potential avenue is to investigate its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and microbial infections. Additionally, further studies are needed to elucidate the mechanism of action of 3-(4-ethoxybenzoyl)-1-(4-methoxybenzyl)quinolin-4(1H)-one and to optimize its chemical structure for improved efficacy and safety. Finally, the development of novel drug delivery systems for 3-(4-ethoxybenzoyl)-1-(4-methoxybenzyl)quinolin-4(1H)-one could enhance its therapeutic potential and broaden its clinical applications.
Conclusion:
In conclusion, 3-(4-ethoxybenzoyl)-1-(4-methoxybenzyl)quinolin-4(1H)-one is a synthetic compound with diverse biological activities and promising potential as a therapeutic agent. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3-(4-ethoxybenzoyl)-1-(4-methoxybenzyl)quinolin-4(1H)-one is needed to fully understand its therapeutic potential and to develop effective treatment strategies for various diseases.
Synthesis Methods
3-(4-ethoxybenzoyl)-1-(4-methoxybenzyl)quinolin-4(1H)-one is synthesized through a multistep process involving the condensation of 4-ethoxybenzoyl chloride and 4-methoxybenzylamine, followed by cyclization with 2-aminobenzophenone. The final product is obtained through recrystallization and purification.
Scientific Research Applications
3-(4-ethoxybenzoyl)-1-(4-methoxybenzyl)quinolin-4(1H)-one has shown promising results in various scientific research applications. It has been extensively studied for its anticancer properties, as it exhibits cytotoxicity against several cancer cell lines. 3-(4-ethoxybenzoyl)-1-(4-methoxybenzyl)quinolin-4(1H)-one has also been investigated for its antimicrobial activity, showing inhibitory effects against both gram-positive and gram-negative bacteria. Furthermore, 3-(4-ethoxybenzoyl)-1-(4-methoxybenzyl)quinolin-4(1H)-one has demonstrated potential as an anti-inflammatory and antioxidant agent.
properties
IUPAC Name |
3-(4-ethoxybenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c1-3-31-21-14-10-19(11-15-21)25(28)23-17-27(16-18-8-12-20(30-2)13-9-18)24-7-5-4-6-22(24)26(23)29/h4-15,17H,3,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIPQNKAYZVJMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxybenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-N-(4-isopropylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2925091.png)

![N-[1-(4-fluorophenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2925094.png)
![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate](/img/structure/B2925096.png)
![N-(4-(1H-tetrazol-1-yl)phenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2925098.png)
![2-[[5-Butan-2-ylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2925101.png)
![3,6-dichloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}pyridine-2-carboxamide](/img/structure/B2925102.png)
![N-(5-chloro-2-methoxyphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2925103.png)
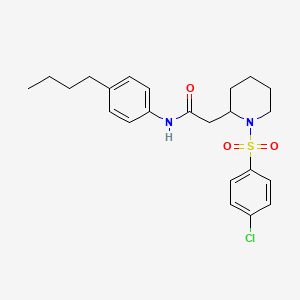
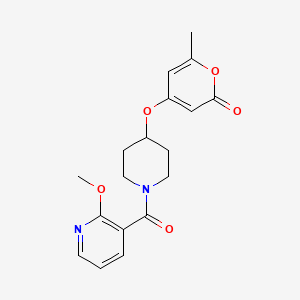
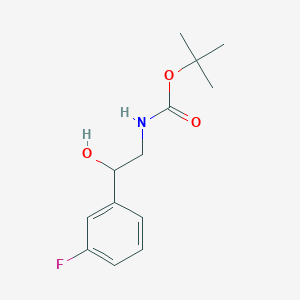
![2-Methyl-4-[4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]sulfonylphenyl]-1,3-oxazole](/img/structure/B2925110.png)

